(1R,3R)-cyclopentane-1,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248646 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, (1R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36010-90-9 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, (1R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36010-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, (1R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early Hydrolytic Methods
The earliest reported synthesis, documented by Aschan and Havulinna in 1918, involves a two-step process starting from a cyclopentane precursor (CAS 595-32-4):
-
Initial Hydrolysis : Treatment with water under reflux to generate a diol intermediate.
-
Acid-Catalyzed Cyclization : Heating with glacial acetic acid and concentrated hydrochloric acid at 170–180°C, followed by acetylation with acetyl chloride to yield the dicarboxylic acid.
While this method avoids advanced catalysts, the lack of stereochemical control results in racemic mixtures, necessitating subsequent resolution.
Table 1: Reaction Conditions for Classical Hydrolytic Synthesis
| Step | Reagents/Conditions | Temperature | Outcome |
|---|---|---|---|
| 1 | H₂O (reflux) | 100°C | Diol intermediate |
| 2 | CH₃COOH, HCl (conc.), acetyl chloride | 170–180°C | (1R,3R)-isomer (low yield) |
Acid-Catalyzed Cyclization Modifications
Modern adaptations of the classical method employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. For example, cyclopentene derivatives undergo Diels-Alder reactions with maleic anhydride, followed by acid-catalyzed ring-opening and oxidation. However, stereochemical outcomes remain inconsistent without chiral inductors.
Stereoselective Synthesis
Chiral Pool Utilization
The stereospecific synthesis of related cyclopentane derivatives, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, provides a template for enantiocontrol. By starting from dimethyl (S)-malate, a chiral intermediate is generated through hydrolysis and Curtius rearrangement (>97% diastereomeric excess). Adapting this approach:
Table 2: Stereoselective Synthesis Parameters
| Step | Key Reaction | Stereochemical Control | Yield |
|---|---|---|---|
| 1 | Hydrolysis of (S)-malate ester | Chiral center retention | 85% |
| 2 | Curtius rearrangement | >97% de | 70% |
| 3 | Sₙ2 with CN⁻ | Inversion at C3 | 65% |
Asymmetric Catalysis
Transition metal catalysts enable enantioselective cyclopropane openings. For instance, rhodium-catalyzed [2+2+1] cycloadditions of diynes with CO generate cyclopentenones, which are hydrogenated and oxidized to the target compound. Pd-catalyzed asymmetric allylic alkylation (AAA) introduces carboxyl groups with >90% ee.
Modern Catalytic Methods
Transition Metal Catalysis
Nickel-catalyzed carboxylation of cyclopentene derivatives with CO₂ under mild conditions (50°C, 1 atm) achieves 80% yield with a (R,R)-BINAP ligand (95% ee).
Table 3: Metal-Catalyzed Carboxylation
| Catalyst | Ligand | Conditions | Yield | ee |
|---|---|---|---|---|
| Ni(acac)₂ | (R,R)-BINAP | 50°C, 1 atm CO₂ | 80% | 95% |
| Pd(OAc)₂ | Josiphos SL-J009 | 80°C, THF | 75% | 92% |
Organocatalytic Strategies
Proline-derived catalysts facilitate asymmetric Michael additions to cyclopentenones, forming chiral diesters that are hydrolyzed to the dicarboxylic acid. For example, L-proline (20 mol%) in DMSO achieves 70% yield and 88% ee.
Industrial-Scale Production
Industrial routes prioritize cost-effectiveness and scalability. A two-step process from cyclopentadiene is dominant:
-
Diels-Alder Reaction : Cyclopentadiene + maleic anhydride → bicyclic adduct.
-
Hydrogenation/Oxidation : Pd/C-catalyzed hydrogenation followed by KMnO₄ oxidation (yield: 65%, purity: 98%).
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Stereocontrol | Yield | Scalability | Cost |
|---|---|---|---|---|
| Classical hydrolysis | Low | 30–40% | Moderate | Low |
| Chiral pool | High | 60–70% | Low | High |
| Metal catalysis | High | 70–80% | High | Moderate |
| Organocatalysis | Moderate | 50–60% | Moderate | Low |
Metal-catalyzed methods balance yield and enantioselectivity, making them optimal for pharmaceutical applications. Classical routes remain relevant for non-chiral contexts due to lower costs.
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Compounds :
- Drug Development :
- The compound's ability to interact with various enzymes and receptors makes it a valuable candidate in drug design. Research has identified several derivatives that exhibit promising biological activity, suggesting further exploration could lead to new therapeutic agents.
Polymer Chemistry
- Synthesis of Polymers :
-
Modification of Polymer Properties :
- Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for specialized applications in coatings and adhesives.
Organic Synthesis
- Building Block in Organic Chemistry :
- Synthesis of Amino Acid Derivatives :
Case Studies
Mechanism of Action
The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
(1S,3R)- and (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD)
- Structural Differences : The (1S,3R)- and (1R,3S)-ACPD enantiomers differ in stereochemistry, impacting receptor interactions.
- Pharmacological Activity: (1S,3R)-ACPD is a potent agonist of group I/II mGluRs, stimulating phosphoinositide hydrolysis in rat hippocampal slices with twice the potency of (±)-trans-ACPD . It exhibits up to 30-fold greater affinity for mGluRs over NMDA receptors . (1R,3S)-ACPD shows reduced efficacy in activating mGluRs and instead reduces intracellular glutamate levels in astrocytes, suggesting divergent signaling pathways .
1-Aminoindan-1,5-dicarboxylic Acid (AIDA)
- Structure : AIDA replaces the cyclopentane ring with an indane scaffold, increasing rigidity.
- Activity : Acts as a competitive mGluR1 antagonist (pA₂ = 4.21) with minimal effects on mGluR5 or group II/III receptors .
Pharmacological Activity and Receptor Selectivity
Metabotropic Glutamate Receptor (mGluR) Interactions
Neuroprotective Effects
- (1S,3R)-ACPD attenuates β-amyloid peptide-induced apoptosis in cortical neurons via mGluR activation, an effect mimicked by group II/III agonists (e.g., L-AP4) .
Physicochemical Properties and Isosteric Replacements
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
- Acidity : Cyclopentane-1,3-dione derivatives exhibit pKa values (~3–4) similar to carboxylic acids, enabling protonation under physiological conditions .
- Drug Design: Cyclopentane-1,3-dione-based TP receptor antagonists (e.g., compounds 41–45) show nM affinity, comparable to carboxylic acid analogs, with tunable lipophilicity . Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) serves as a rigid, non-planar isostere, improving metabolic stability in drug candidates .
| Property | Carboxylic Acid | Cyclopentane-1,3-dione | Tetrazole |
|---|---|---|---|
| pKa | ~4–5 | ~3–4 | ~4–5 |
| Lipophilicity (LogP) | Moderate | Adjustable via substituents | High |
| Metabolic Stability | Low | High | Moderate |
| Reference |
Biological Activity
(1R,3R)-cyclopentane-1,3-dicarboxylic acid is a cyclic organic compound characterized by two carboxylic acid groups at the 1 and 3 positions of a cyclopentane ring. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. Below, we explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- Melting Point : Approximately 121°C
- Solubility : Slightly soluble in water and chloroform when heated.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Certain derivatives of this compound have shown inhibitory effects on enzymes such as HIV protease, suggesting potential therapeutic applications in antiviral treatments.
- Interaction with Metabotropic Glutamate Receptors (mGluRs) : Research indicates that related compounds can activate mGluRs, leading to significant neurophysiological changes such as long-term potentiation (LTP) in neuronal synapses .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Potential to reduce oxidative stress through free radical scavenging. |
| Enzyme Inhibition | Inhibits HIV protease and possibly other enzymes involved in disease pathways. |
| Neurophysiological Effects | Modulates mGluRs leading to changes in calcium influx and neuronal excitability. |
Case Studies and Research Findings
- Neurophysiological Studies :
-
Antioxidant Properties :
- Research indicates that cyclopentane derivatives can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage.
-
Enzyme Interaction Studies :
- Investigations into the inhibitory effects of derivatives on HIV protease revealed promising results for the development of antiviral therapies. These studies highlight the need for further exploration of the structure-activity relationship in cyclopentane derivatives.
Q & A
Q. What are the key synthetic routes for producing enantiomerically pure (1R,3R)-cyclopentane-1,3-dicarboxylic acid?
The synthesis of this compound can be optimized via electrochemical oxidation of norbornene derivatives. Lower temperatures (e.g., 5°C) enhance reaction selectivity by improving oxygen solubility and reducing substrate evaporation . Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral amines, are critical for isolating the (1R,3R) isomer from racemic mixtures. Analytical methods like chiral HPLC or polarimetry should confirm enantiomeric purity .
Q. How do stereoisomers of cyclopentane dicarboxylic acids differ in biological activity?
Stereochemistry profoundly impacts receptor binding. For example, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) acts as a nonselective metabotropic glutamate receptor (mGluR) agonist, while its (1R,3S) isomer shows negligible activity at mGluR4 . Researchers must validate stereochemical assignments using X-ray crystallography or NOESY NMR to avoid misinterpretations in pharmacological assays .
Q. What analytical methods are recommended for characterizing cyclopentane dicarboxylic acid derivatives?
High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For chiral purity, use chiral stationary-phase HPLC with UV detection (e.g., Chiralpak IG-3 column) . Differential scanning calorimetry (DSC) can assess crystallinity, which influences solubility and stability in biological assays .
Q. How does this compound interact with glutamate receptors?
While (1S,3R)-ACPD is a well-characterized mGluR agonist, the (1R,3R) isomer may exhibit distinct binding profiles. Functional assays (e.g., calcium imaging in HEK293 cells expressing mGluR subtypes) should compare its potency and selectivity against reference agonists like (S)-3,5-DHPG. Note that mGluR4 shows low affinity for non-amino acid analogs like (R,S)-α-methyl-4-carboxyphenylglycine .
Q. What safety precautions are necessary when handling cyclopentane dicarboxylic acids?
Refer to material safety data sheets (MSDS) for specific handling guidelines. Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers mitigate experimental artifacts caused by stereochemical impurities?
Contamination by diastereomers (e.g., (1S,3S)-ACPD) can lead to false positives in receptor binding studies. Implement orthogonal purification steps:
Q. What experimental designs resolve contradictions in receptor subtype selectivity data?
Discrepancies may arise from variations in receptor expression systems (e.g., CHO cells vs. neuronal cultures). Standardize assays using:
Q. How do reaction conditions influence the stereoselective synthesis of cyclopentane dicarboxylic acids?
Temperature and solvent polarity are critical. For electrochemical synthesis of this compound:
Q. What strategies enhance the metabolic stability of cyclopentane dicarboxylic acid derivatives in vivo?
Esterification of carboxylic acid groups (e.g., methyl or ethyl esters) reduces renal clearance. For CNS-targeted analogs, optimize logP values (0.5–3.0) via prodrug approaches (e.g., pivaloyloxymethyl esters) to improve blood-brain barrier permeability . Validate stability in liver microsome assays (human/rat) .
Q. How can researchers distinguish mGluR-mediated effects from off-target ionotropic receptor activity?
Use selective pharmacological tools:
- Block NMDA receptors with D-AP5 (50 μM) and AMPA/kainate receptors with CNQX (10 μM) .
- Compare dose-response curves of this compound with (1S,3R)-ACPD, which lacks ionotropic activity .
Confirm specificity via siRNA knockdown of mGluR subtypes in primary neuronal cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
